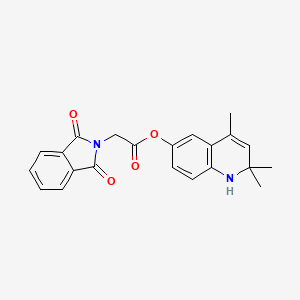

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Description

This compound features a 2,2,4-trimethyl-1,2-dihydroquinoline core linked via an acetate ester to a 1,3-dioxo-isoindol-2-yl moiety. The dihydroquinoline scaffold is known for its applications in pharmaceuticals and materials science due to its electron-rich aromatic system , while the isoindole-1,3-dione group contributes to hydrogen-bonding interactions and metabolic stability . The ester linkage enhances bioavailability compared to carboxylic acid derivatives .

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h4-11,23H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXSMWHNEDNCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the condensation of aniline with acetone, followed by further reactions to introduce the isoindole and acetate groups . The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . The process may involve microwave-assisted hydrothermal methods to enhance the efficiency and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions . The use of heterogeneous catalytic systems can improve the overall efficiency and reduce the recovery cost of homogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary, but typically involve controlled temperatures and the presence of suitable catalysts .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate serves as an important intermediate in the synthesis of other quinoline derivatives. Its reactivity allows for the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Research indicates that this compound exhibits significant antioxidant properties , making it a candidate for studies related to oxidative stress. The mechanism of action involves scavenging free radicals and reactive oxygen species (ROS), thus preventing cellular damage.

Medical Applications

Recent studies have highlighted the potential therapeutic effects of this compound in treating conditions related to oxidative stress. Notably, it has shown promising results in antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives of this compound displayed IC(50) values as low as 0.014 µM against these parasites .

Antioxidant in Polymers

In industrial settings, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is utilized as an antioxidant in rubber production and other polymer applications. Its ability to enhance durability and resistance to degradation makes it valuable in manufacturing processes.

Potential Use in Biopharma

The compound's properties are also being explored for applications in biopharmaceuticals, particularly in formulations that require stabilization against oxidative degradation .

Case Study 1: Antitrypanosomal Activity

A study conducted on various derivatives of dihydroquinoline demonstrated that 1-benzyl derivatives exhibited exceptional activity against T. brucei, with selectivity indexes exceeding 18000 . This highlights the compound's potential as a lead candidate for developing new antitrypanosomal therapies.

Case Study 2: Antioxidant Efficacy

Research has shown that the antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to donate hydrogen atoms to neutralize free radicals effectively. This property is crucial for applications in both biological and industrial contexts.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting lipid peroxidation and modulating the activity of certain enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

(a) Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)

- Structure: Features a tetrahydroquinoline ring (saturated) without methyl substituents, linked to a simple methyl acetate group.

- The unsaturated dihydroquinoline core in the target compound may improve aromatic stacking interactions in biological systems .

- Molecular Weight : The target compound (estimated ~377.4 g/mol) is heavier than this analog (205.25 g/mol) due to the isoindol-dione group and methyl substituents .

(b) Methyl 3-[(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)carbamoyl]benzoates

- Structure: Contains a 1,3-dimethyl-2-oxo-dihydroquinoline core with a carbamoyl-linked benzoate ester.

- Key Differences: The oxo group at position 2 in this analog introduces hydrogen-bonding capacity, which is absent in the target compound’s fully substituted quinoline ring.

Isoindole-1,3-dione Derivatives

(a) 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 66653-54-1)

- Structure: Features a hexanoic acid chain attached to the isoindol-dione group.

- Key Differences: The carboxylic acid in this analog reduces cell permeability compared to the target compound’s ester group, which is more hydrolytically stable and lipophilic . The amino group in the hexanoic acid derivative may enable additional ionic interactions, whereas the target compound’s quinoline-methyl groups prioritize hydrophobic interactions.

(b) Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5)

- Structure : Combines an indole ring with an ethyl acetate group.

- Key Differences: Indole’s electron-rich π-system contrasts with the electron-deficient isoindol-dione in the target compound, affecting reactivity in electrophilic substitutions.

Biological Activity

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure that includes a quinoline and isoindole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate exhibit a range of biological activities:

- Antioxidant Activity : Many derivatives of dihydroquinoline have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that they may induce apoptosis in various cancer cell lines.

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a spectrum of pathogens, indicating potential as therapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways that regulate cell survival and proliferation.

- DNA Interaction : Some studies indicate that these compounds can bind to DNA, potentially leading to mutagenic effects or influencing gene expression.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of similar quinoline derivatives. The results showed that these compounds could effectively inhibit the growth of breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antioxidant Properties

Research conducted by the American Chemical Society highlighted the antioxidant capabilities of dihydroquinoline derivatives. The study found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their potential use as protective agents against oxidative stress-related diseases.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the safety profile:

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Using Vilsmeier-Haack-type reagents to activate the quinoline moiety for coupling with isoindole-1,3-dione derivatives ().

- Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance reaction efficiency.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), focusing on hydrogen-bonding interactions and stereochemistry .

- NMR : Use - and -NMR to confirm the acetate linker and substituent positions (e.g., δ 1.84 ppm for methyl groups in ).

- IR spectroscopy : Identify carbonyl stretches (1668–1608 cm) for the isoindole-dione moiety .

Q. How can common impurities during synthesis be identified and mitigated?

Methodological Answer:

- Monitor reactions via TLC (silica plates, UV visualization) to track intermediates.

- Use HPLC-MS for impurity profiling, focusing on unreacted starting materials or hydrolysis byproducts (e.g., free quinoline or isoindole derivatives) .

- Optimize quenching steps (e.g., aqueous workup) to remove acidic/basic impurities.

Advanced Research Questions

Q. What mechanistic insights explain unexpected product formation in reactions with hydroxylamine?

Methodological Answer:

- Investigate reaction pathways via isotopic labeling (-hydroxylamine) to track nitrogen incorporation.

- Propose a mechanism involving oxime formation, cyclization, and fragmentation (as in ), supported by DFT calculations (Gaussian 09) to model transition states .

- Validate using kinetic studies (variable-temperature NMR) to identify rate-determining steps.

Q. How can computational models predict environmental persistence and bioaccumulation?

Methodological Answer:

- Apply QSAR models (EPI Suite, TEST software) to estimate log and biodegradation half-lives.

- Perform molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., cytochrome P450 enzymes) .

- Validate with experimental hydrolysis/photodegradation studies under simulated environmental conditions (pH 4–9, UV light) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Conduct dose-response assays (e.g., IC measurements) across multiple cell lines to account for variability.

- Use statistical meta-analysis (R or Python packages) to harmonize disparate datasets.

- Include control experiments (e.g., solvent-only and positive/negative controls) to isolate compound-specific effects .

Q. How can advanced crystallographic methods elucidate intermolecular interactions?

Methodological Answer:

- Employ Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bonding and π-π interactions.

- Use synchrotron X-ray diffraction for high-resolution data collection, particularly for low-symmetry crystals.

- Cross-reference with solid-state NMR to validate packing arrangements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Range | Method for Validation |

|---|---|---|

| Solvent | Ethanol/DMF | Polarity index comparison |

| Temperature | 70–80°C (reflux) | Differential scanning calorimetry |

| Purification | Ethanol recrystallization | Melting point analysis |

Q. Table 2. Computational Tools for Environmental Fate Prediction

| Tool | Application | Output Metrics |

|---|---|---|

| EPI Suite | Bioaccumulation | log , BCF |

| TEST | Toxicity | LD, EC |

| Gaussian 09 | Reaction mechanisms | Activation energy, ΔG‡ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.